N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core, a bicyclic heterocycle with sulfur and two adjacent nitrogen atoms. The pyrazole ring is substituted at position 3 with a 2,4-dimethylphenyl group and at position 2 with a 4-methoxyphenylacetamide moiety. The dimethylphenyl group introduces steric bulk, while the methoxy group on the acetamide may enhance metabolic stability and influence electronic properties.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-4-9-20(15(2)10-14)25-22(18-12-28-13-19(18)24-25)23-21(26)11-16-5-7-17(27-3)8-6-16/h4-10H,11-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVQUOSUCROMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that derivatives of thienopyrazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown potent activity against MCF-7 breast cancer cells, with IC50 values as low as 0.39 μM . This suggests potential applications in developing new anticancer therapies.
-
Anti-inflammatory Effects
- Thienopyrazole derivatives have been reported to possess anti-inflammatory properties. For example, certain substituted pyrazoles have demonstrated superior anti-inflammatory activity compared to standard treatments like diclofenac sodium . This positions the compound as a candidate for further development in treating inflammatory diseases.
- Antimicrobial Activity
Pharmacological Applications
-
Drug Development
- Given the compound's diverse biological profile, it serves as a scaffold for the development of new drugs targeting specific pathways involved in cancer proliferation and inflammation. The structural modifications can lead to enhanced efficacy and reduced side effects.
- Therapeutic Research
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on MCF-7 Cells | Compounds showed IC50 values ranging from 0.39 to 3.16 μM | Potential for development as anticancer agents |
| Anti-inflammatory Activity | Certain derivatives exhibited greater anti-inflammatory effects than diclofenac sodium | Possible use in treating chronic inflammatory conditions |
| Antibacterial Testing | Demonstrated significant activity against multiple bacterial strains | Addresses urgent need for new antimicrobial agents |
Mechanism of Action
The mechanism of action of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering various cellular pathways. This can lead to changes in cell behavior, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations:
- Core Heterocycles: The thieno[3,4-c]pyrazole in the target compound differs from thiazole (), piperidine (), and pyrrole () cores. Pyrazole’s dual nitrogen atoms may enhance hydrogen-bonding capacity compared to sulfur-only thiophene derivatives .
- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., dichlorophenyl in U-48800 or sulfentrazone), which could reduce reactivity but improve lipophilicity .
Pharmacological and Functional Comparisons
Table 2: Functional and Pharmacological Profiles
Analysis:
- The target compound’s acetamide group is structurally akin to opioid analogs like ocfentanil but lacks the piperidine moiety critical for opioid receptor binding . Its thienopyrazole core may instead target kinases or inflammatory pathways, as seen in other pyrazole-based drugs.
- Compared to pesticidal acetamides (e.g., sulfentrazone), the target’s methoxy group may reduce electrophilicity, steering it away from pesticide-like mechanisms (e.g., enzyme inhibition) .
Table 3: Crystallographic Data for Analogous Compounds
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's synthesis, mechanisms of action, biological evaluations, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O2S
- Molecular Weight : 396.52 g/mol
- CAS Number : 899756-26-4
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Thieno[3,4-c]pyrazole Core : The initial step includes cyclization reactions under acidic or basic conditions to construct the thieno[3,4-c]pyrazole framework.
- Substitution Reactions : The thieno[3,4-c]pyrazole intermediate undergoes electrophilic aromatic substitution to introduce the 2,4-dimethylphenyl and 4-methoxyphenyl groups.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially modulating their activity.
- Gene Expression Regulation : The compound might influence gene transcription and translation related to its biological effects.
Anticancer Activity
A study evaluating a series of thienopyrazole derivatives highlighted the anticancer potential of compounds similar to this compound. Notably:
- Cytotoxicity Against Cancer Cell Lines : Compounds exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7), with IC50 values indicating potent activity. For instance:
Anti-inflammatory and Antimicrobial Activities
Research on related thienopyrazole derivatives has shown promising anti-inflammatory and antimicrobial properties. These activities are often assessed through various assays measuring inhibition zones and cytokine production.
Case Studies
- Study on Dihydropyrano-[2,3-c]pyrazoles :
- Evaluation of Thienopyrazole Derivatives :
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
